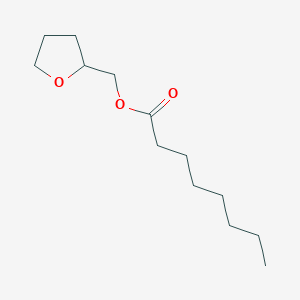
Octanoic acid, (tetrahydro-2-furanyl)methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Octanoic acid, (tetrahydro-2-furanyl)methyl ester: is an organic compound with the molecular formula C13H24O3 It is a derivative of octanoic acid, where the octanoic acid is esterified with a tetrahydro-2-furanyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of octanoic acid, (tetrahydro-2-furanyl)methyl ester typically involves the esterification of octanoic acid with tetrahydro-2-furanyl methanol. This reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. The use of solid acid catalysts in these reactors can also enhance the efficiency of the esterification process.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Octanoic acid, (tetrahydro-2-furanyl)methyl ester can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) is a commonly used reducing agent.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Amides or ethers, depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: Octanoic acid, (tetrahydro-2-furanyl)methyl ester is used as an intermediate in organic synthesis. It can be used to synthesize more complex molecules for research purposes.
Biology: In biological research, this compound can be used as a model ester to study ester hydrolysis and enzyme-catalyzed reactions.
Industry: In the industrial sector, this compound can be used as a plasticizer or as an additive in lubricants and coatings.
Mécanisme D'action
The mechanism of action of octanoic acid, (tetrahydro-2-furanyl)methyl ester involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release octanoic acid and tetrahydro-2-furanyl methanol. These products can then participate in various biochemical pathways, influencing cellular processes.
Molecular Targets and Pathways:
Enzymes: The compound can be hydrolyzed by esterases, releasing octanoic acid and tetrahydro-2-furanyl methanol.
Cellular Pathways: Octanoic acid can enter fatty acid metabolism pathways, while tetrahydro-2-furanyl methanol can be further metabolized or excreted.
Comparaison Avec Des Composés Similaires
Octanoic acid, methyl ester: Similar ester but with a methyl group instead of a tetrahydro-2-furanyl group.
Tetradecanoic acid, (tetrahydro-2-furanyl)methyl ester: A longer-chain ester with similar functional groups.
Butanoic acid, 3-methyl-, (tetrahydro-2-furanyl)methyl ester: A shorter-chain ester with a similar tetrahydro-2-furanyl group.
Uniqueness: Octanoic acid, (tetrahydro-2-furanyl)methyl ester is unique due to the presence of the tetrahydro-2-furanyl group, which imparts distinct chemical properties and reactivity compared to other esters. This uniqueness makes it valuable in specific applications where these properties are advantageous.
Propriétés
Numéro CAS |
33601-75-1 |
|---|---|
Formule moléculaire |
C13H24O3 |
Poids moléculaire |
228.33 g/mol |
Nom IUPAC |
oxolan-2-ylmethyl octanoate |
InChI |
InChI=1S/C13H24O3/c1-2-3-4-5-6-9-13(14)16-11-12-8-7-10-15-12/h12H,2-11H2,1H3 |
Clé InChI |
YSQZRHYJAJOFIN-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCC(=O)OCC1CCCO1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,11-diethyl-1,3,10,12-tetrahydro-[1,3]benzoxazino[5,6-f][1,3]benzoxazine](/img/structure/B14684064.png)
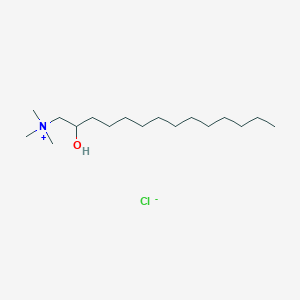
![1,1'-[Cyclohexane-1,1-diylbis(oxymethylene)]dibenzene](/img/structure/B14684072.png)
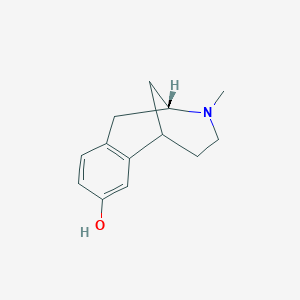
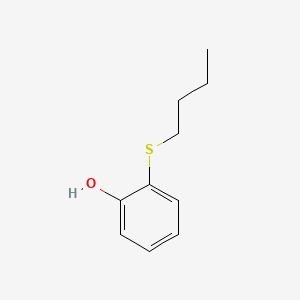
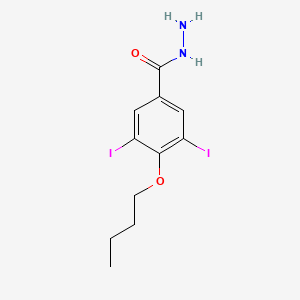
![9-Thiabicyclo[3.3.1]nonane-2,6-dithiol](/img/structure/B14684096.png)
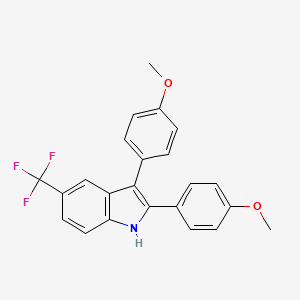
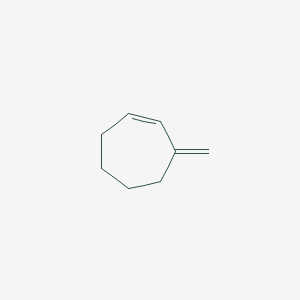
![1b,7a-Ethano-as-indaceno[4,5-b]oxirene-4,5-dione](/img/structure/B14684137.png)
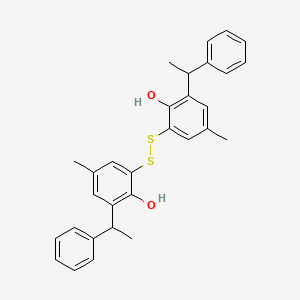
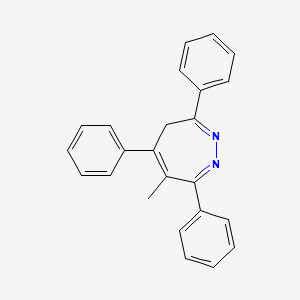
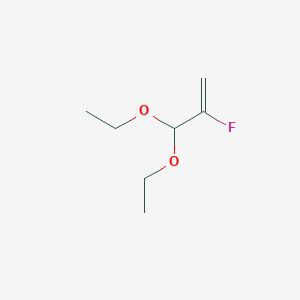
![2-methylsulfanyl-1-nitro-4-[(E)-2-phenylethenyl]benzene](/img/structure/B14684163.png)
